molecular formula C18H22N4O2 B5175962 2-(2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

2-(2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

Cat. No.: B5175962
M. Wt: 326.4 g/mol
InChI Key: URWKFBIRJTUXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl and phenyl groups, and an ethoxyethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the dimethyl and phenyl groups .

The final step involves the nucleophilic substitution reaction where the amino group on the pyrazolo[1,5-a]pyrimidine core reacts with 2-(2-chloroethoxy)ethanol under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxyethanol moiety in 2-(2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol imparts unique physicochemical properties, such as increased solubility and enhanced interaction with biological targets. This makes it a more versatile compound for various applications compared to its analogs .

Properties

IUPAC Name

2-[2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-12-16(19-8-10-24-11-9-23)22-18(20-13)17(14(2)21-22)15-6-4-3-5-7-15/h3-7,12,19,23H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWKFBIRJTUXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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